
4-(2-苯乙基)苯胺
描述
“4-(2-Phenylethyl)aniline” is a chemical compound with the molecular formula C14H15N . It is also known by other names such as p-Phenethylaniline and 4-Aminodibenzyl .
Synthesis Analysis
The synthesis of “4-(2-Phenylethyl)aniline” and its analogs has been described in various studies. For instance, an efficient and optimized synthesis of fentanyl, a related analog, has been reported . The synthesis involves high-yielding transformations leading to these powerful analgesics .
Molecular Structure Analysis
The molecular structure of “4-(2-Phenylethyl)aniline” consists of a benzene ring attached to an ethyl chain, which is further connected to another benzene ring through an amine group . The exact mass of the molecule is 197.120449483 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Phenylethyl)aniline” include a molecular weight of 197.27 g/mol, a XLogP3 value of 4.1, one hydrogen bond donor count, one hydrogen bond acceptor count, three rotatable bond counts, an exact mass of 197.120449483 g/mol, a monoisotopic mass of 197.120449483 g/mol, a topological polar surface area of 26 Ų, a heavy atom count of 15, and a formal charge of 0 .
科学研究应用
硝酸盐的化学发光剂:与4-(2-苯乙基)苯胺密切相关的2-芳基乙炔基苯胺已被用于在水中检测ppm浓度的硝酸盐。它们在水性酸性介质中迅速反应,产生4(1H)-香豆酮,这些化合物呈现出明显的黄色和在391 nm处的紫外吸收(Dey, Chatterjee, & Ranu, 2011)。
有机电致发光器件的发光材料:设计了一类新型的无定形分子材料,其中包含4-(2-苯乙基)苯胺衍生物,用于有机电致发光(EL)器件。这些材料表现出强烈的荧光发射,可逆的阳极氧化和阴极还原,并且作为出色的发光材料发射多色光,包括白色(Doi et al., 2003)。
有机半导体苯基寡噻吩衍生物:合成了一类含有与4-(2-苯乙基)苯胺相关的乙炔间隔的新型有机半导体衍生物。它们表现出良好的热稳定性,有前景的光伏特性,出色的荧光性能,以及高度的层状有序性和结晶度,使它们成为有机薄膜材料和光伏器件的潜在候选(Niu et al., 2013)。
一氧化氮释放剂的前体:研究了一系列N-(2-苯乙基)硝基苯胺衍生物作为缓慢持续释放一氧化氮的前体。该研究提供了关于这些化合物的分子构象、分子间相互作用和堆积的见解,这对它们作为一氧化氮供体的应用至关重要(Wade et al., 2013)。
废水处理:已经探索了与4-(2-苯乙基)苯胺在结构上相似的4-氯苯胺的电化学降解,用于使用特定电极处理含有有机化合物的废水。该研究有助于了解相关苯胺化合物在处理受有机化合物污染的废水中的分解途径和潜在应用(Brillas et al., 1995)。
属性
IUPAC Name |
4-(2-phenylethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,6-7,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPMISJEZSOSQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5036840 | |
| Record name | 4-(2-Phenylethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5036840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13024-49-2 | |
| Record name | 4-(2-Phenylethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13024-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Phenylethyl)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013024492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Phenethylaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210538 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2-Phenylethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5036840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-PHENYLETHYL)ANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/631H8Q18TR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![α,α-Bis[3-(dimethylamino)propyl]-1-naphthaleneacetic acid ethyl ester](/img/structure/B84685.png)
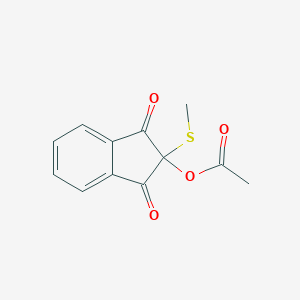
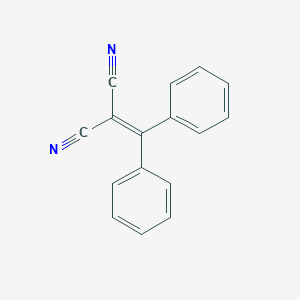
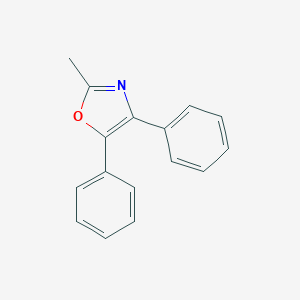


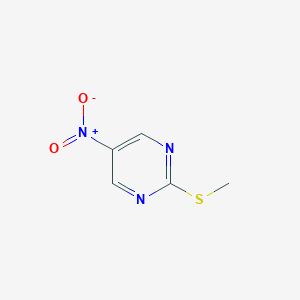
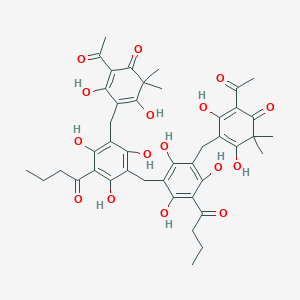
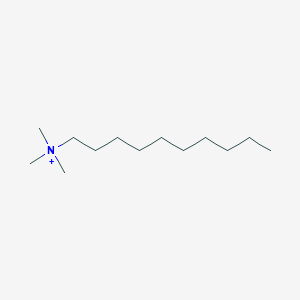
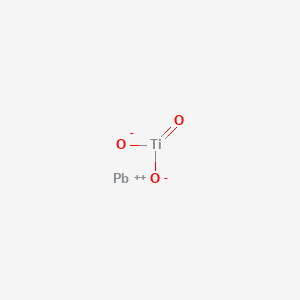
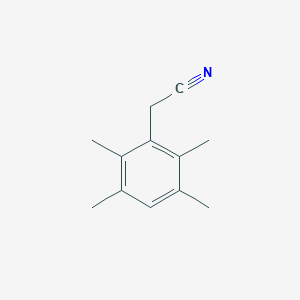
![Phenylmercury(1+);3-[(3-sulfonatonaphthalen-2-yl)methyl]naphthalene-2-sulfonate](/img/structure/B84709.png)

